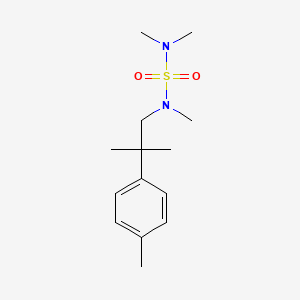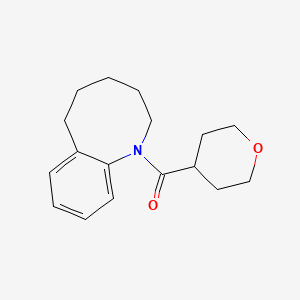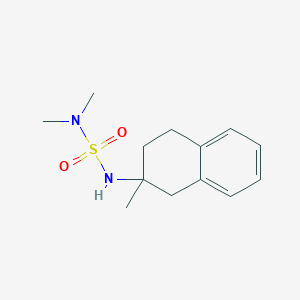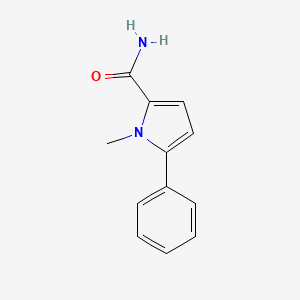
N,1-dimethyl-5-phenylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethyl-5-phenylpyrrole-2-carboxamide, also known as DPhPC, is a synthetic molecule that has been widely used in scientific research for its unique properties. This compound is a type of lipid that can be incorporated into biological membranes, making it an excellent tool for studying membrane properties and functions.
Aplicaciones Científicas De Investigación
N,1-dimethyl-5-phenylpyrrole-2-carboxamide has been used in a variety of scientific research applications, including the study of membrane properties, such as lipid bilayer thickness, fluidity, and permeability. It has also been used to investigate the interactions between membrane proteins and lipids, as well as the effects of drugs and other compounds on membrane function. N,1-dimethyl-5-phenylpyrrole-2-carboxamide is particularly useful for studying ion channels and other membrane proteins, as it can be incorporated into lipid bilayers to mimic the natural environment of these proteins.
Mecanismo De Acción
The mechanism of action of N,1-dimethyl-5-phenylpyrrole-2-carboxamide is not fully understood, but it is believed to interact with the lipid bilayer to alter its properties. This can affect the function of membrane proteins, such as ion channels, and can also affect the permeability of the membrane to various molecules. N,1-dimethyl-5-phenylpyrrole-2-carboxamide has been shown to increase the fluidity of lipid bilayers, which can have a significant impact on membrane function.
Biochemical and Physiological Effects:
N,1-dimethyl-5-phenylpyrrole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It can alter the activity of ion channels and other membrane proteins, which can affect cellular signaling and other functions. N,1-dimethyl-5-phenylpyrrole-2-carboxamide has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,1-dimethyl-5-phenylpyrrole-2-carboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. It can also be incorporated into lipid bilayers to mimic the natural environment of membrane proteins, making it an excellent tool for studying membrane properties and functions. However, N,1-dimethyl-5-phenylpyrrole-2-carboxamide also has some limitations. It can be difficult to work with due to its hydrophobic nature, and it may not accurately reflect the properties of natural lipids in biological membranes.
Direcciones Futuras
There are several future directions for research involving N,1-dimethyl-5-phenylpyrrole-2-carboxamide. One area of interest is the development of new methods for incorporating N,1-dimethyl-5-phenylpyrrole-2-carboxamide into lipid bilayers, which could improve the accuracy of experiments involving membrane proteins. Another area of interest is the investigation of the anti-inflammatory properties of N,1-dimethyl-5-phenylpyrrole-2-carboxamide and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N,1-dimethyl-5-phenylpyrrole-2-carboxamide and its effects on membrane properties and function.
Conclusion:
In conclusion, N,1-dimethyl-5-phenylpyrrole-2-carboxamide, or N,1-dimethyl-5-phenylpyrrole-2-carboxamide, is a synthetic molecule that has been widely used in scientific research for its unique properties. It can be incorporated into lipid bilayers to mimic the natural environment of membrane proteins, making it an excellent tool for studying membrane properties and functions. N,1-dimethyl-5-phenylpyrrole-2-carboxamide has several advantages for use in laboratory experiments, but it also has some limitations. Future research directions include the development of new methods for incorporating N,1-dimethyl-5-phenylpyrrole-2-carboxamide into lipid bilayers and the investigation of its anti-inflammatory properties.
Métodos De Síntesis
The synthesis of N,1-dimethyl-5-phenylpyrrole-2-carboxamide involves several steps, including the reaction of 1-phenyl-2-pyrrolidinone with N,N-dimethylformamide dimethyl acetal, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then purified by column chromatography to obtain the final product. This synthesis method has been well-established and is widely used in research laboratories.
Propiedades
IUPAC Name |
N,1-dimethyl-5-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-14-13(16)12-9-8-11(15(12)2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQREEIUACGNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(N1C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-5-phenylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2,3-dimethylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592151.png)
![Methyl 3-[(3-chlorobenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592153.png)
![Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592159.png)




![Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7592214.png)
![[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7592220.png)
![1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene](/img/structure/B7592227.png)
![N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)


